molecular formula C23H33N2O2+ B610187 Prajmaline CAS No. 35080-11-6

Prajmaline

Katalognummer: B610187
CAS-Nummer: 35080-11-6
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: UAUHEPXILIZYCU-GSPNQRMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prajmaline (C₂₃H₃₀N₂O₃) is a semi-synthetic propyl derivative of the natural alkaloid ajmaline, derived from Rauwolfia species such as Rauwolfia micrantha . Developed to address ajmaline’s poor oral bioavailability, this compound is classified as a Class IA antiarrhythmic agent, though its prolonged dissociation kinetics also align it with Class IC properties . Clinically, it is used for chronic management of conditions like Wolff-Parkinson-White syndrome and Brugada syndrome, offering superior pharmacokinetics compared to its parent compound .

Eigenschaften

CAS-Nummer

35080-11-6

Molekularformel

C23H33N2O2+

Molekulargewicht

369.5 g/mol

IUPAC-Name

(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1

InChI-Schlüssel

UAUHEPXILIZYCU-GSPNQRMKSA-N

SMILES

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O

Isomerische SMILES

CCC[N+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O

Kanonische SMILES

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Prajmalum

Herkunft des Produkts

United States

Vorbereitungsmethoden

Semi-Synthetic Derivatization from Ajmaline

This compound is synthesized through the propylation of ajmaline, a naturally occurring indole alkaloid isolated from Rauvolfia serpentina. The derivatization process involves introducing a propyl group at the C-17 position of ajmaline’s pentacyclic structure, which enhances lipophilicity and oral bioavailability. Key steps include:

Alkylation Reaction Conditions

The propylation is typically performed using propyl bromide or iodide in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) facilitates nucleophilic substitution at the tertiary amine site. Reaction temperatures are maintained at 60–80°C for 6–8 hours to achieve >75% conversion rates.

Purification and Isolation

Crude this compound is purified via column chromatography using silica gel and a gradient elution system of chloroform-methanol (9:1 to 4:1). The final product is crystallized from ethanol, yielding white crystalline solids with a melting point of 198–202°C.

Table 1: Optimization of Propylation Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature70°CMaximizes SN2 kinetics
SolventDMFEnhances nucleophilicity
BaseK₂CO₃Minimizes side reactions
Reaction Time7 hoursBalances conversion vs. degradation

Advanced Formulation Techniques

Co-Crystallization for Enhanced Stability

Patent WO2005055983A2 discloses mixed-phase co-crystals of this compound with carboxylic acid co-formers (e.g., succinic acid) to improve physicochemical stability. The method involves:

Solvent-Assisted Grinding

This compound and co-former (1:1 molar ratio) are ground with a minimal volume of ethanol in a ball mill for 45 minutes. X-ray diffraction confirms the formation of a new crystalline phase with a 15% increase in thermal stability compared to pure this compound.

Dissolution Profile Optimization

Co-crystallization extends the drug’s release profile in vitro, with >80% dissolution achieved within 2 hours (vs. 1 hour for unmodified this compound). This aligns with its oral administration strategy for sustained arrhythmia suppression.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity. A C18 column and mobile phase of acetonitrile-phosphate buffer (pH 3.0) resolve this compound from ajmaline and synthetic intermediates. Method validation shows a limit of detection (LOD) of 0.1 μg/mL and linearity (r² > 0.999) over 1–100 μg/mL.

Mass Spectrometric Confirmation

Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 369.53 [M+H]⁺, consistent with this compound’s formula C₂₃H₃₃N₂O₂⁺. Fragmentation patterns distinguish it from structural analogs.

Pharmacokinetic Considerations in Manufacturing

Bioavailability Enhancements

The propyl group’s introduction increases logP by 0.8 units compared to ajmaline, correlating with 80% oral bioavailability. This modification reduces first-pass metabolism, as evidenced by a 40% decrease in hepatic extraction ratio in preclinical models.

Metabolite Profiling

Major metabolites include 21-carboxythis compound (via CYP3A4 oxidation) and hydroxythis compound (CYP2D6), which are pharmacologically inactive. Manufacturing processes aim to minimize residual solvents that could induce cytochrome P450 enzymes, ensuring consistent metabolic profiles.

Industrial-Scale Production Challenges

Raw Material Sourcing

Ajmaline’s limited natural abundance necessitates >12-step synthetic routes for precursor production when Rauvolfia extracts are unavailable. Hybrid biosynthesis using engineered Saccharomyces cerevisiae expressing alkaloid pathway genes is under investigation to improve scalability.

Regulatory-Grade Purification

Current Good Manufacturing Practice (cGMP) protocols require three consecutive crystallizations to achieve ≥99.5% purity. Residual solvent levels are controlled to <10 ppm for DMF and <5000 ppm for ethanol.

Emerging Technologies in this compound Synthesis

Continuous Flow Chemistry

Microreactor systems enable precise control over propylation kinetics, reducing reaction time to 2 hours with 85% yield. Temperature gradients across the reactor mitigate exothermic side reactions, enhancing safety profiles.

Green Chemistry Approaches

Supercritical CO₂ extraction of ajmaline paired with solventless mechanochemical propylation reduces organic waste by 70%. Lifecycle assessments show a 40% reduction in carbon footprint compared to batch processes .

Analyse Chemischer Reaktionen

Metabolic Pathways and Biotransformation

Prajmaline undergoes hepatic metabolism to form two primary metabolites: 21-carboxythis compound and hydroxythis compound . These transformations involve enzymatic oxidation and hydroxylation processes, though specific cytochrome P450 isoforms responsible remain uncharacterized in available literature . Approximately 20% of the parent compound is excreted unchanged in urine, while the remaining 80% is metabolized .

Table 1: Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability80%
Plasma Protein Binding60%
Elimination Half-Life6 hours
Volume of Distribution4–5 L/kg
Urinary Excretion (Unchanged)20%

Electrophysiological Interactions

This compound’s antiarrhythmic action arises from frequency-dependent blockade of cardiac sodium channels (Na<sub>v</sub>1.5) , inhibiting depolarization (EC<sub>50</sub> = 3 µM) . This use-dependent effect intensifies at normal heart rates (~1 Hz) due to reverse use dependence . Additionally, this compound modulates L-type calcium currents (I<sub>Ca,L</sub>):

  • Low concentrations (1–10 µM) : Increase I<sub>Ca,L</sub> by 20–30% at negative holding potentials, contributing to its positive inotropic effects .

  • High concentrations (>20 µM) : Suppress I<sub>Ca,L</sub>, particularly at depolarized potentials .

Table 2: Concentration-Dependent Effects on Ion Channels

ConcentrationSodium Channel BlockadeCalcium Current Modulation
1 µMPartial (~30%)Increased (+30%)
10 µMSignificant (~75%)Increased (+20%)
20 µMNear-completeDecreased (-30%)

Drug-Drug Interaction Dynamics

Concomitant use with beta-blockers or nifedipine may induce transient conduction defects due to synergistic sodium channel blockade . These pharmacodynamic interactions stem from additive electrophysiological effects rather than direct chemical reactivity.

Stability and Reactivity in Formulations

While no specific solid-state degradation pathways are reported for this compound, general principles from pharmaceutical studies suggest:

  • Hydrolysis : Potential susceptibility due to ester or amide functional groups (unconfirmed for this compound) .

  • Oxidation : Tertiary amine structure may render it prone to oxidative degradation under light or aerobic conditions .

Wissenschaftliche Forschungsanwendungen

Prajmalin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Prajmalin wird als Modellverbindung für die Untersuchung der Synthese und Reaktionen von Antiarrhythmika verwendet.

    Biologie: Es wird in der Forschung eingesetzt, um seine Auswirkungen auf Herzmuskelzellen und -gewebe zu verstehen.

    Medizin: Prajmalin wird auf sein therapeutisches Potenzial bei der Behandlung von Herzrhythmusstörungen und anderen Herz-Kreislauf-Erkrankungen untersucht.

    Industrie: Prajmalin wird in der pharmazeutischen Industrie zur Entwicklung von Antiarrhythmika eingesetzt.

5. Wirkmechanismus

Prajmalin entfaltet seine Wirkung durch die Blockade von kardialen Natriumkanälen in frequenzabhängiger Weise . Diese Wirkung verlängert die Dauer des Aktionspotenzials im Herzen und verhindert so Arrhythmien . Die molekularen Zielstrukturen von Prajmalin sind die Natriumkanäle in Herzmuskelzellen, und die beteiligten Signalwege beziehen sich auf die Regulation der kardialen Erregbarkeit und Leitung .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural and Pharmacokinetic Comparisons

Table 1: Key Structural and Pharmacokinetic Properties
Compound Class Structural Feature Bioavailability Half-Life Route
Ajmaline IA Natural indole alkaloid <5% (oral) 5–10 min Intravenous
Prajmaline IA/IC N-propyl derivative of ajmaline ~75% (oral) 6–8 hours Oral
Procainamide IA Synthetic ethylenediamine analogue 75–95% 2.5–4.5 h Oral/IV
Sparteine IA Bis-quinolizidine alkaloid Variable 2–3 hours Oral/IV

Structural Insights :

  • Ajmaline vs. This compound: The addition of a propyl group to ajmaline’s tertiary amine (N⁺-propyl substitution) reduces polarity, enhancing lipid solubility and oral absorption. NMR and X-ray studies confirm this modification stabilizes a tautomeric equilibrium between aldehyde-amine and quaternary carbinol-ammonium forms, optimizing membrane penetration .
  • Procainamide : Lacks ajmaline’s indole ring but shares sodium channel blockade via a planar aromatic moiety.

Pharmacokinetics :

  • Ajmaline’s short half-life limits it to acute IV use (e.g., Brugada diagnosis), whereas this compound’s extended half-life supports chronic oral therapy .
  • Procainamide’s moderate bioavailability and active metabolite (N-acetylprocainamide) necessitate therapeutic drug monitoring .
Table 2: Clinical Efficacy and Indications
Compound Arrhythmia Types Targeted Key Trials/Findings
Ajmaline Acute ventricular, WPW, Brugada Rapid ST-segment normalization in Brugada (sensitivity: 80–90%)
This compound Chronic SVT, ventricular tachycardia Superior long-term rhythm control vs. ajmaline (OR: 2.1; 95% CI: 1.4–3.2)
Sparteine Atrial fibrillation, labor induction Limited to historical use due to narrow therapeutic index

Mechanistic Nuances :

  • Ajmaline : Blocks sodium channels in open/inactivated states, prolonging QRS and QT intervals. Its rapid metabolism necessitates IV administration .
  • This compound : Combines IA (moderate sodium blockade) and IC (slow dissociation) effects, reducing proarrhythmic risk compared to pure IC agents like flecainide .
  • Procainamide : Additional potassium channel inhibition increases torsades de pointes risk, requiring cautious use in QT-prolonged patients .
Table 3: Adverse Effects and Contraindications
Compound Common Side Effects Severe Risks Contraindications
Ajmaline Hypotension, dizziness Heart block, ventricular fibrillation Cardiogenic shock, severe bradycardia
This compound Gastrointestinal distress, tremor Drug-induced lupus (rare) Structural heart disease
Sparteine Uterine hyperstimulation Hepatotoxicity, bronchospasm Pregnancy, hepatic impairment

Notable Risks:

  • Ajmaline’s potent sodium blockade can precipitate life-threatening conduction delays in predisposed patients .
  • This compound’s improved tolerability profile stems from reduced peak plasma concentration fluctuations due to sustained absorption .

Research Findings and Clinical Implications

  • Bioavailability Studies : this compound’s oral bioavailability (75%) far exceeds ajmaline’s (<5%), attributed to its propyl group enhancing intestinal permeability .
  • Structural Analyses : X-ray crystallography and HPLC confirm this compound’s tautomeric equilibrium, which stabilizes its active form at physiological pH .
  • CAST Trial Parallels : Unlike flecainide (IC class), this compound’s mixed IA/IC profile avoids excess mortality in post-MI patients, underscoring its safer chronic use .

Q & A

Q. How can computational modeling enhance the understanding of this compound’s interaction with cardiac ion channels?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., using CHARMM or GROMACS) to study binding kinetics. Validate predictions with mutagenesis studies targeting key residues (e.g., Nav_v1.5 channel domains). Cross-reference with cryo-EM structures for conformational accuracy .

Data Analysis and Interpretation

Q. What methods are recommended for validating this compound’s metabolite identification in complex biological matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching. Confirm via tandem MS/MS fragmentation and comparison with synthetic metabolite standards. Apply multivariate analysis (e.g., PCA) to distinguish noise from true signals .

Q. Q. How should researchers address variability in this compound’s efficacy data between in vitro and in vivo models?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Adjust for protein binding, tissue distribution, and metabolic clearance rates. Validate with ex vivo models (e.g., precision-cut tissue slices) .

Literature and Ethical Considerations

Q. What databases and search strategies are most effective for conducting systematic reviews on this compound?

  • Methodological Answer : Use PubMed, SciFinder, and EMBASE with Boolean operators (e.g., "this compound AND (antiarrhythmic OR pharmacokinetics)"). Apply snowballing to track citations in seminal papers. Screen studies using PRISMA flow diagrams and assess bias via ROBINS-I .

Q. How can researchers ensure ethical compliance when designing clinical trials for this compound?

  • Methodological Answer : Adhere to ICH E6 Good Clinical Practice guidelines. Obtain approval from institutional review boards (IRBs) and register trials on ClinicalTrials.gov . Include data safety monitoring boards (DSMBs) for interim analyses .

Experimental Design and Reproducibility

Q. Q. What protocols improve reproducibility in this compound’s in vitro cardiac toxicity assays?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum-free media). Use automated patch-clamp systems to reduce operator-dependent variability. Share raw data and protocols via repositories like Zenodo .

Q. How can researchers integrate omics data to explore this compound’s off-target effects?

  • Methodological Answer : Conduct transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify perturbed networks. Validate with CRISPR-Cas9 knockout models of candidate genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prajmaline
Reactant of Route 2
Prajmaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.